molecular formula C19H15FN4O B2529974 6-(4-氟苄基)-4-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-7(6H)-酮 CAS No. 941915-03-3

6-(4-氟苄基)-4-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-7(6H)-酮

货号 B2529974
CAS 编号: 941915-03-3
分子量: 334.354
InChI 键: DSPKSCOEOWBRMG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a derivative within the broader class of pyrazolopyridine and pyridazinone compounds. These compounds have been extensively studied due to their potential pharmacological properties, including their roles as aldose reductase inhibitors, which could be beneficial for treating complications of diabetes, and their antibacterial activities .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of various precursors such as amino-pyrazoles, aromatic aldehydes, and pyruvic acid to form pyrazolopyridine derivatives . For instance, the synthesis of isoxazolo-[3,4-d]-pyridazin-7-(6H)-one derivatives, which are structurally related to the compound of interest, involves simplified substrates that lead to the formation of new aldose reductase inhibitors . Similarly, the synthesis of pyrazolo[3,4-d]pyrimidines from 6-(benzylidenehydrazino)uracils through thermolysis or photolysis indicates the potential synthetic pathways that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazolopyridine and pyridazinone derivatives is characterized by the presence of a pyrazole ring fused to a pyridine or pyridazinone moiety. The presence of substituents such as fluorobenzyl groups can significantly affect the compound's interaction with biological targets. For example, the presence of a phenyl group carrying an electron-withdrawing substituent, such as a fluorine atom, has been shown to be beneficial for the inhibitory activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyridine derivatives is influenced by the substituents on the aromatic rings. For example, the conversion of 6-fluorobenzo[b]pyran-4-one to various derivatives through reactions with aromatic aldehydes, phenylhydrazine, and thiourea demonstrates the versatility of these compounds in undergoing chemical transformations . These reactions can lead to the formation of a variety of heterocyclic compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine and pyridazinone derivatives are determined by their molecular structures. The presence of electron-withdrawing groups such as fluorine can affect the compound's acidity, basicity, solubility, and stability. The characterization of these compounds typically involves Mass, IR, 1H, 13C NMR spectra, and CHN analysis data, which provide insights into their structural and electronic configurations . These properties are crucial for understanding the compound's behavior in biological systems and for optimizing its pharmacological profile.

科学研究应用

新型氟代取代苯并[b]吡喃具有抗肺癌活性

Hammam 等人(2005 年)的一项研究探索了氟代取代苯并[b]吡喃衍生物的合成,从而得到了对肺癌、乳腺癌和 CNS 癌细胞系具有显着抗癌活性的化合物。该研究突出了氟代取代化合物在癌症治疗剂开发中的潜力 Hammam, O. A. El-Salam, A. Mohamed, & N. A. Hafez, 2005.

吡唑并[3,4-d]嘧啶的合成和抗惊厥活性

Kelley 等人(1995 年)研究了 N-苄基吡咯并[2,3-d]、吡唑并[3,4-d]和三唑并[4,5-d]嘧啶的抗惊厥活性。这些化合物对已知抗惊厥药的咪唑环进行了修饰,显示出不同水平的活性,为抗惊厥药效的结构要求提供了见解 Kelley, R. G. Davis, Ed W. McLean, R. Glen, F. Soroko, & B. Cooper, 1995.

GPR39 激动剂受锌变构调节

Sato 等人(2016 年)通过小分子筛选发现了新型 GPR39 激动剂。这些激酶抑制剂显示出受锌变构调节,表明在调节 G 蛋白偶联受体活性方面具有治疗应用潜力 Sato, Xi-Ping Huang, W. Kroeze, & B. Roth, 2016.

具有氟代衍生物的抗肿瘤苯并噻唑

Hutchinson 等人(2001 年)专注于合成单氟和双氟苯并噻唑,证明了对某些乳腺癌细胞系具有有效的细胞毒活性。这项研究强调了氟代化合物在癌症治疗中的治疗潜力 Hutchinson, M. Chua, H. Browne, V. Trapani, T. Bradshaw, A. Westwell, & M. Stevens, 2001.

具有抗癌潜力的新型吡唑

Liu 等人(2019 年)的一项研究合成并评估了含有苯并[d]噻唑和氨基胍单元的吡唑衍生物对各种癌细胞系的细胞毒和凋亡活性,确定了具有抗癌剂潜力的化合物 Liu, M. Gao, Q. Huo, Tao Ma, Ying Wang, & Cheng-Zhu Wu, 2019.

属性

IUPAC Name

6-[(4-fluorophenyl)methyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c1-13-17-11-21-24(16-5-3-2-4-6-16)18(17)19(25)23(22-13)12-14-7-9-15(20)10-8-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPKSCOEOWBRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。